molecular formula C11H12FNO3S B3116492 1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one CAS No. 216983-39-0

1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one

Katalognummer B3116492
CAS-Nummer: 216983-39-0
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: VJQUAIOSLXMUQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one” is a chemical compound with the CAS Number: 312-32-3. It has a molecular weight of 243.3 and its IUPAC name is 1-[(4-fluorophenyl)sulfonyl]piperidine .


Molecular Structure Analysis

The molecular structure of “1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one” is characterized by the presence of a fluorophenyl group (a phenyl ring with a fluorine atom), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and a piperidin-4-one group (a six-membered ring with one nitrogen atom and a carbonyl group at the 4-position) .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³, a boiling point of 352.4±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 59.7±3.0 kJ/mol and it has a flash point of 166.9±28.4 °C. The index of refraction is 1.555 and it has a molar refractivity of 60.7±0.4 cm³ .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

The compound “1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one” has been studied for its potential anti-inflammatory activity. It was used in the synthesis of a new compound, “(3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one-dichloromethane (1/1)”, which was then tested for anti-inflammatory properties .

Methods of Application

The compound was synthesized and its crystal structure was determined. The synthesized compound was then tested for anti-inflammatory activity, although the specific experimental procedures and technical details were not provided in the available information .

Results or Outcomes

The results of the study were not explicitly mentioned in the available information. However, the fact that the study was conducted suggests potential promise in the anti-inflammatory properties of the synthesized compound .

Synthesis of Sulfonyl Fluorides

Specific Scientific Field

Organic Chemistry

Application Summary

“1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one” can be used in the synthesis of sulfonyl fluorides. Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Methods of Application

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides. This method is considered more efficient compared to other methods such as fluoride–chloride exchange from the corresponding sulfonyl chlorides .

Results or Outcomes

The use of fluorosulfonyl radicals in the synthesis of sulfonyl fluorides has opened new horizons in the field of organic chemistry. This method has been recognized for its efficiency and has contributed to the advancement of synthetic chemistry and medicinal chemistry .

Anti-Inflammatory Activity of a New Compound

Application Summary

The compound “1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one” was used in the synthesis of a new compound, “(3E,5E)-3-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one”. This new compound was then tested for anti-inflammatory properties .

Methods of Application

The compound was synthesized and its crystal structure was determined. The synthesized compound was then tested for anti-inflammatory activity .

Results or Outcomes

Crystal Structure Determination

Specific Scientific Field

Crystallography

Application Summary

The compound “1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one” was used in the synthesis of “(3E,5E)-1-((4-fluorophenyl)sulfonyl)-3,5-bis(3-nitrobenzylidene)piperidin-4-one-dichloromethane(2/1)”. The crystal structure of this new compound was then determined .

Methods of Application

The compound was synthesized and its crystal structure was determined using X-ray diffraction .

Results or Outcomes

The crystal structure of the new compound was successfully determined, providing valuable information for further studies .

Anti-Inflammatory Activity of Another New Compound

Application Summary

The compound “1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one” was used in the synthesis of another new compound, “(3E,5E)-3-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one”. This new compound was then tested for anti-inflammatory properties .

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQUAIOSLXMUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one

Citations

For This Compound
264
Citations
Q Zhao, D Lin, Y Hou, GG Hou - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
C 51 H 38 Cl 2 F 2 N 6 O 14 S 2 , triclinic, P1̄ (no. 2), a = 11.8987(6) Å, b = 14.0939(8) Å, c = 16.1915(9) Å, α = 67.590(5), β = 75.402(5), γ = 77.522(4), V = 2407.3(2) Å 3 , Z = 2, R gt (F) …
Number of citations: 2 www.degruyter.com
WB Yan, YJ Liu, GG Hou, W Cong… - … für Kristallographie-New …, 2020 - degruyter.com
Crystal structure and anti-inflammatory activity of (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one-dichloromethane (1/1), C26H20Cl2F3NO3S Skip to content Should you have institutional access? Here's …
Number of citations: 3 www.degruyter.com
Y Sun, SX Wang, GG Hou - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
C 53 H 38 Cl 2 F 6 N 6 O 14 S 2 , triclinic, P1̄ (no. 2), a = 12.1975(6) Å, b = 13.9973(7) Å, c = 16.3818(10) Å, α = 69.365(5), β = 76.620(5), γ = 77.292(4), V = 2516.8(3) Å 3 , Z = 2, R gt (F…
Number of citations: 9 www.degruyter.com
ZF Gao, L Wang, GG Hou, XF Zhang - Zeitschrift für Kristallographie …, 2021 - degruyter.com
Crystal structure of (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-trifluoromethyl)benzenesulfonyl)piperidin-4-one, C26H18F5NO3S Skip to content Should you have institutional access? …
Number of citations: 2 www.degruyter.com
N Li, WY Xin, BR Yao, W Cong, CH Wang… - European Journal of …, 2018 - Elsevier
Ten novel symmetric 3,5-bis(arylidene)-4-piperidone derivatives (BAPs, 1–10) and fourteen dissymmetric BAPs (11–24) were synthesized and evaluated the cytotoxicity. All of the …
Number of citations: 40 www.sciencedirect.com
LX Zhang, Y Hou - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
Crystal structure and anti-inflammatory activity of (3E,5E)-1-((4-chlorophenyl)sulfonyl)-3,5-bis(4-fluorobenzylidene)piperidin-4-one-dichloromethane (1/1), C26H20Cl3F2NO3S Skip to …
Number of citations: 0 www.degruyter.com
ZF Gao, L Wang, GG Hou, CH Wang - Zeitschrift für Kristallographie …, 2021 - degruyter.com
C 27 H 20 Cl 2 F 2 N 2 O 3 S, triclinic, P 1 ‾ $P‾{1}$ (no. 2), a = 8.7887(4) Å, b = 11.2517(6) Å, c = 13.7609(7) Å, α = 74.962(4), β = 81.084(4), γ = 71.259(4), V = 1240.68(11) Å 3 , Z = 2, R …
Number of citations: 0 www.degruyter.com
XY Li, QG Meng, GG Hou - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
Crystal structure of (3E,5E)-3,5-bis(4-cyanobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one, C27H18FN3O3S Skip to content Should you have institutional access? Here's how to get it …
Number of citations: 11 www.degruyter.com
Y Sun, YK Liu, JD Li, QG Meng… - … für Kristallographie-New …, 2020 - degruyter.com
Crystal structure and anti-inflammatory activity of (3E,5E)-3-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one, C24H18F2N2O3S Skip to …
Number of citations: 9 www.degruyter.com
JJ Zhang, DX Chen, LY Lv, CH Qi, WC Xu… - … -New Crystal Structures, 2020 - degruyter.com
Crystal structure and anti-inflammatory activity of (3E,5E)-3,5-bis(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one, C25H18F3NO3S Skip to content Should you have institutional access? Here's how to get it …
Number of citations: 3 www.degruyter.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.